molecular formula C14H9N3O B4671457 benzimidazo[2,1-b]quinazolin-12(5H)-one CAS No. 4149-00-2

benzimidazo[2,1-b]quinazolin-12(5H)-one

Cat. No. B4671457
CAS RN: 4149-00-2
M. Wt: 235.24 g/mol
InChI Key: ZNJPVCCDFJKUBS-UHFFFAOYSA-N
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Description

Benzimidazo[2,1-b]quinazolin-12(5H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. In

Scientific Research Applications

Synthesis Methods

  • Microwave-mediated Synthesis : Carpenter et al. (2007) reported an effective route to synthesize benzimidazo[2,1-b]quinazolin-12(5H)-ones using microwave irradiation and barium hydroxide. This method is noted for accommodating various substituents and maintaining the integrity of methyl ester substituents, yielding high purity products (Carpenter, Lam, & Kurth, 2007).

  • Ultrasound-assisted Synthesis : Chen et al. (2016) explored the ultrasound-assisted synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones. They identified an unusual reaction mechanism involving a nucleophilic attack by 2-aminobenzimidazole on a Michael adduct, followed by electrocyclic ring formation, which differs from the commonly accepted mechanism (Chen, Chung, Narhe, & Sun, 2016).

Analytical Applications

  • Fluorescent Labeling in Analytical Chemistry : Liu et al. (2018) designed and synthesized a fluorescent labeling reagent based on benzimidazo[2,1-b]quinazoline-12(6H)-one-5-ethylimidazole ester (BQEIC) for the analysis of endocrine-disrupting compounds in milk using high-performance liquid chromatography with fluorescence detection. This reagent demonstrates excellent fluorescence properties and has been successfully applied in detecting residues in milk samples (Liu et al., 2018).

Biological Applications

  • Antimicrobial Activity : Saraswathi et al. (2010) synthesized mannich bases of Benzimidazo[1,2-c]quinazolin-6(5h)-thione and evaluated their antimicrobial activity. The synthesized compounds exhibited moderate antibacterial activity against various bacteria such as S. aureus, E. coli, and E. fecalis, indicating their potential as antimicrobial agents (Saraswathi, Rohini, Ranaprathapsingh, & Nayeem, 2010).

  • Antitumor and Antiviral Activities : El-Sherbeny (2000) reported the synthesis of benzothiazolo[2,3-b]quinazoline derivatives and their evaluation for antitumor and antiviral activities. Some of the synthesized compounds showed broad-spectrum antitumor activity and potential activity against Herpes simplex type-1, suggesting their application in cancer and viral infection treatment (El-Sherbeny, 2000).

properties

IUPAC Name

6H-benzimidazolo[2,1-b]quinazolin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O/c18-13-9-5-1-2-6-10(9)15-14-16-11-7-3-4-8-12(11)17(13)14/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJPVCCDFJKUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194381
Record name Benzimidazo(2,1-b)quinazolin-12(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4149-00-2
Record name Benzimidazo[2,1-b]quinazolin-12(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4149-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazo(2,1-b)quinazolin-12(5H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazo(2,1-b)quinazolin-12(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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